Amifostine hydrate
Overview
Description
Amifostine hydrate is a cytoprotective agent primarily used to reduce the cumulative renal toxicity associated with repeated administration of cisplatin in patients with advanced ovarian cancer or non-small cell lung cancer. It is also used to reduce the incidence of moderate to severe xerostomia in patients undergoing post-operative radiation treatment for head and neck cancer . This compound is a prodrug that is dephosphorylated by alkaline phosphatase in tissues to a pharmacologically active free thiol metabolite .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of amifostine hydrate involves dissolving amifostine in water, followed by the addition of an alcohol solvent or an alcohol solvent-water solution. The mixture is then cooled and crystallized. The weight ratio of amifostine to water to alcohol solvent in the crystallization system is typically 1:6.5-8.5:1.5-2.5, and the crystallization temperature ranges from 1 to 20 degrees Celsius .
Industrial Production Methods: The industrial production of this compound often involves a lyophilization process. This process includes dissolving amifostine in a mixture of acetone, ethanol, and water, followed by steps such as removing pyrogen, filtering, sterilizing, filling, pre-freezing, lyophilizing, sublimation, and analysis drying . This method ensures stable performance, energy efficiency, and suitability for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Amifostine hydrate undergoes several types of chemical reactions, including hydrolysis, dephosphorylation, and free radical scavenging .
Common Reagents and Conditions:
Hydrolysis: this compound is hydrolyzed by alkaline phosphatase in tissues to produce the active thiol metabolite.
Dephosphorylation: This reaction occurs in vivo, facilitated by the enzyme alkaline phosphatase.
Free Radical Scavenging: The active thiol metabolite detoxifies reactive metabolites of platinum and alkylating agents and scavenges free radicals.
Major Products Formed: The primary product formed from these reactions is the active thiol metabolite, which is responsible for the cytoprotective and radioprotective properties of this compound .
Scientific Research Applications
Amifostine hydrate has a wide range of scientific research applications:
Mechanism of Action
Amifostine hydrate is a prodrug that is dephosphorylated by alkaline phosphatase in tissues to produce a pharmacologically active free thiol metabolite. This metabolite detoxifies reactive metabolites of platinum and alkylating agents, scavenges free radicals, and accelerates DNA repair . The selective protection of non-malignant tissues is due to higher alkaline phosphatase activity, higher pH, and vascular permeation of normal tissues .
Comparison with Similar Compounds
WR-1065: The active thiol metabolite of amifostine.
Ethyol: Another name for amifostine.
Uniqueness: Amifostine hydrate is unique in its ability to selectively protect non-malignant tissues from the toxic effects of chemotherapy and radiation therapy without reducing the efficacy of these treatments on tumor cells .
This compound stands out due to its broad-spectrum cytoprotective properties and its ability to be used in various forms, including intravenous and inhalable microparticles .
Properties
IUPAC Name |
2-(3-aminopropylamino)ethylsulfanylphosphonic acid;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H15N2O3PS.H2O/c6-2-1-3-7-4-5-12-11(8,9)10;/h7H,1-6H2,(H2,8,9,10);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWHOHHKTRJUFTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CNCCSP(=O)(O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H17N2O4PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
20537-88-6 (Parent) | |
Record name | Amifostine monohydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063717271 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70213140 | |
Record name | Amifostine monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70213140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63717-27-1 | |
Record name | Amifostine monohydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063717271 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amifostine monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70213140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AMIFOSTINE MONOHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L693H6MM64 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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